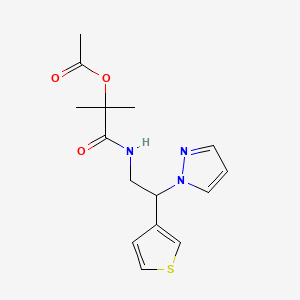
1-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Heterocyclic Synthesis
Research in heterocyclic chemistry has demonstrated the utility of related compounds in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are synthesized from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, showcasing the versatility of such structures in creating complex molecules with potential applications in drug development and materials science (Mohareb et al., 2004).
Anticancer and Anti-HCV Agents
A series of novel derivatives synthesized from related compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain compounds exhibited significant inhibitory effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Evaluation
Further research into polyfunctionally substituted heterocyclic compounds derived from similar structures revealed high inhibitory effects on various cancer cell lines, emphasizing the significance of these compounds in antitumor evaluations and the development of new anticancer drugs (Shams et al., 2010).
Antimicrobial Activity
The antimicrobial activity of new derivatives, particularly against common pathogenic bacteria and fungi, has been studied, indicating the potential of these compounds in developing new antimicrobial agents. Such research contributes to addressing the growing concern over antibiotic resistance (Asif et al., 2021).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been explored, with findings on their antioxidant activities. This research highlights the potential of such complexes in medicinal chemistry and as antioxidants, offering insights into their mechanisms of action and applications (Chkirate et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
特性
IUPAC Name |
[2-methyl-1-oxo-1-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11(19)21-15(2,3)14(20)16-9-13(12-5-8-22-10-12)18-7-4-6-17-18/h4-8,10,13H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGJEJKSBKSRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)
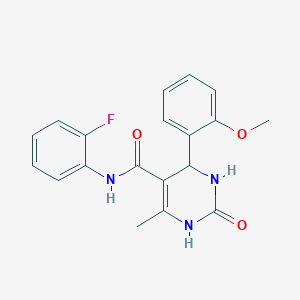
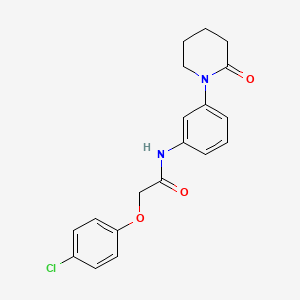
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)
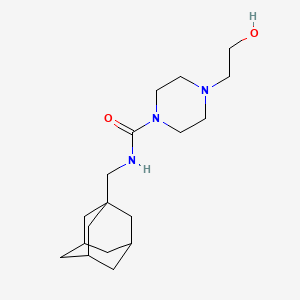
![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)
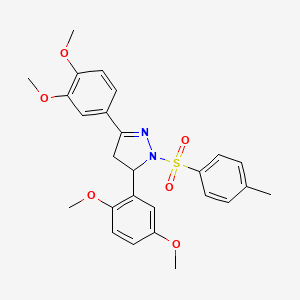
![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)
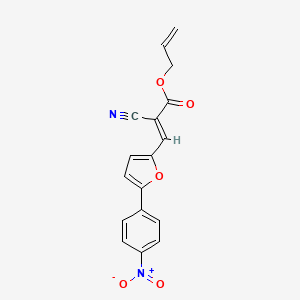
![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)
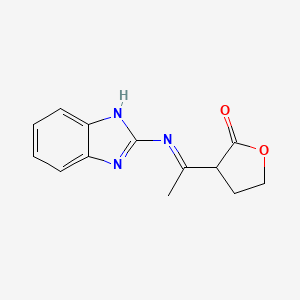
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)
![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)